2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide
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Overview
Description
2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is a synthetic organic compound that features an indole core substituted with a benzylsulfanyl group and an N,N-diethylacetamide moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves the coupling of an indole derivative with a benzylsulfanyl group and subsequent acylation with N,N-diethylacetamide. One common method involves the reaction of 3-(benzylsulfanyl)-1H-indole with N,N-diethylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the parent indole derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Benzylsulfonyl derivatives.
Reduction: Parent indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfanyl)-1H-1,2,4-triazole: Shares the benzylsulfanyl group but has a different core structure.
2-[(benzylsulfanyl)benzylidene]imidazolones: Contains a similar benzylsulfanyl group but with an imidazolone core.
Uniqueness
2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole core, benzylsulfanyl group, and N,N-diethylacetamide moiety allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
2-(3-benzylsulfanylindol-1-yl)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-3-22(4-2)21(24)15-23-14-20(18-12-8-9-13-19(18)23)25-16-17-10-6-5-7-11-17/h5-14H,3-4,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXWDPPNGLSSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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